molecular formula C10H16O2 B13452420 2-(Cyclooct-2-yn-1-yloxy)ethanol CAS No. 1309581-54-1

2-(Cyclooct-2-yn-1-yloxy)ethanol

Cat. No.: B13452420
CAS No.: 1309581-54-1
M. Wt: 168.23 g/mol
InChI Key: AQYGQWZKMMQNFW-UHFFFAOYSA-N
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Description

2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a cyclooctyne moiety attached to an ethan-1-ol group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclooct-2-yn-1-yloxy)ethan-1-ol typically involves the reaction of cyclooctyne with an appropriate alcohol under specific conditions. One common method involves the use of cyclooctyne and 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-(cyclooct-2-yn-1-yloxy)ethan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed for the reduction of the alkyne group.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(cyclooct-2-yn-1-yloxy)acetaldehyde or 2-(cyclooct-2-yn-1-yloxy)acetic acid.

    Reduction: Formation of 2-(cyclooct-2-en-1-yloxy)ethan-1-ol or 2-(cyclooctyl-1-yloxy)ethan-1-ol.

    Substitution: Formation of various substituted ethers depending on the nucleophile used.

Scientific Research Applications

2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: Utilized in the development of new materials with unique properties, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of 2-(cyclooct-2-yn-1-yloxy)ethan-1-ol involves its ability to participate in various chemical reactions due to the presence of the reactive alkyne and hydroxyl groups. The alkyne group can undergo cycloaddition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. These properties make it a versatile compound in chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclooct-2-yn-1-yloxy)acetic acid: Similar structure but with an acetic acid moiety instead of an ethan-1-ol group.

    4-[(Cyclooct-2-yn-1-yloxy)methyl]benzoic acid: Contains a benzoic acid moiety attached to the cyclooctyne group.

Uniqueness

2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol is unique due to its combination of a cyclooctyne moiety and an ethan-1-ol group, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo bioorthogonal reactions without interfering with biological processes makes it particularly valuable in biological and medical research.

Properties

CAS No.

1309581-54-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-cyclooct-2-yn-1-yloxyethanol

InChI

InChI=1S/C10H16O2/c11-8-9-12-10-6-4-2-1-3-5-7-10/h10-11H,1-4,6,8-9H2

InChI Key

AQYGQWZKMMQNFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OCCO

Origin of Product

United States

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